

The POMC Gene: The Precursor to ACTH(1-17)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACTH (1-17)

Cat. No.: B612772

[Get Quote](#)

The peptide ACTH(1-17) is not directly encoded by its own gene. Instead, it is a cleavage product derived from the larger pro-opiomelanocortin (POMC) protein. The expression and regulation of the POMC gene are, therefore, the primary determinants of ACTH(1-17) availability. The POMC gene is primarily expressed in the corticotroph cells of the anterior pituitary, the melanotrophs of the intermediate pituitary, and specific neurons within the arcuate nucleus of the hypothalamus.[1][2] Its transcription is tightly controlled by a complex interplay of stimulatory and inhibitory signals.

Transcriptional Regulation of the POMC Gene

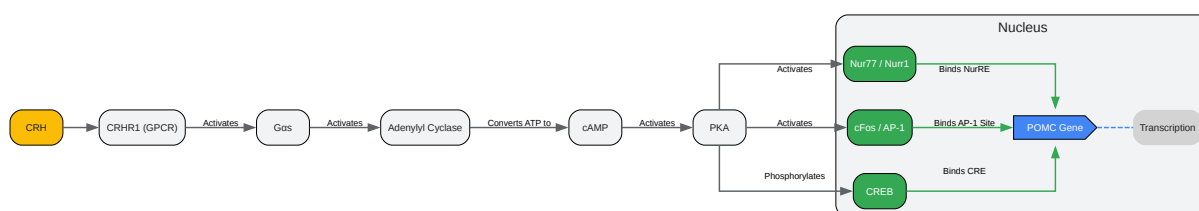
The regulation of POMC transcription is a key control point in the HPA axis. It is principally managed by the competing actions of corticotropin-releasing hormone (CRH), which stimulates transcription, and glucocorticoids, which exert a powerful negative feedback.[3]

Positive Regulation by CRH

Corticotropin-releasing hormone (CRH), released from the hypothalamus in response to stress, is the most potent physiological activator of POMC gene transcription.[3][4]

- **Signaling Cascade:** CRH binds to the CRH receptor 1 (CRHR1), a G-protein coupled receptor (GPCR) on the surface of pituitary corticotrophs.[5] This activation primarily stimulates the G α s subunit, leading to increased adenylyl cyclase activity, a surge in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1] The MAPK and PKC pathways are also implicated in CRH signaling.

- **Key Transcription Factors:** The PKA-mediated signaling cascade culminates in the activation and recruitment of several transcription factors to the POMC promoter. The orphan nuclear receptors Nur77 (also known as NGFI-B) and Nurr1 are critical mediators of this process, binding to a specific Nur Response Element (NurRE) in the promoter.[1][6] Other transcription factors, including cFos (which binds to an AP-1 site) and CREB, are also involved.[6]



[Click to download full resolution via product page](#)

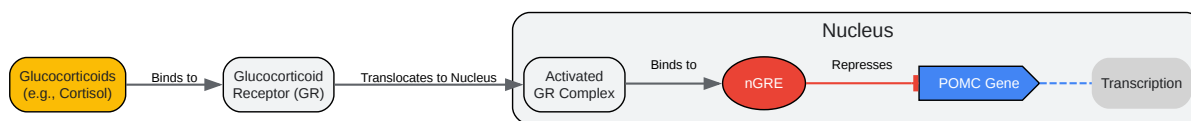
Caption: CRH signaling pathway leading to POMC gene transcription.

Negative Regulation by Glucocorticoids

Glucocorticoids (e.g., cortisol), released from the adrenal cortex in response to ACTH, form the critical negative feedback loop of the HPA axis by repressing POMC gene transcription in the pituitary.

- **Mechanism of Repression:** Glucocorticoids diffuse into the cell and bind to the cytoplasmic Glucocorticoid Receptor (GR). The ligand-bound GR translocates to the nucleus, where it binds to a specific DNA sequence known as the negative Glucocorticoid Response Element (nGRE) located within the POMC promoter. This binding interferes with the assembly of the transcriptional machinery, leading to potent repression of gene expression.[6] Studies show that glucocorticoids inhibit POMC transcription within 30 minutes of administration.[3] This

repression can also occur through protein-protein interactions, where the GR antagonizes the activity of positive regulators like Nur77.[7]



[Click to download full resolution via product page](#)

Caption: Glucocorticoid negative feedback on POMC gene transcription.

Other Key Transcriptional Regulators

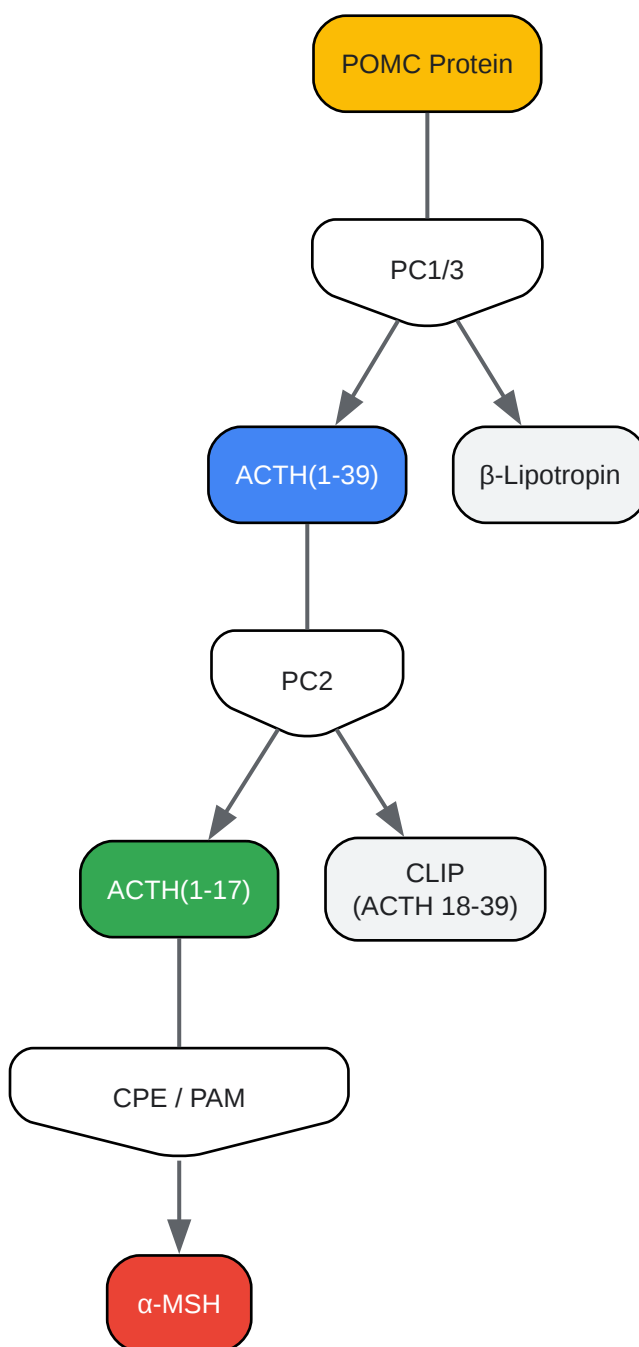
- **Tpit and Pitx1:** These pituitary-restricted transcription factors are essential for the cell-specific expression of POMC and the differentiation of corticotroph lineages.[2] They bind to contiguous sites on the POMC promoter and act cooperatively to drive basal transcription.[2]
- **STAT3:** The transcription factor STAT3 is a key mediator of leptin's stimulatory effect on hypothalamic POMC neurons, linking energy balance to the melanocortin system.
- **NeuroD1:** This basic helix-loop-helix (bHLH) factor is another important activator of POMC transcription in corticotrophs.[6] Glucocorticoid-mediated repression of POMC has been shown to involve the suppression of NeuroD1 expression.[6]

Post-Translational Processing: From POMC to ACTH(1-17)

Once the POMC gene is transcribed and translated, the resulting 241-amino acid POMC pro-protein undergoes a series of tissue-specific proteolytic cleavages to generate multiple bioactive peptides.[1] This processing is carried out by a family of enzymes known as prohormone convertases (PCs).

- **Initial Cleavage by PC1/3:** In the anterior pituitary, prohormone convertase 1 (also known as PC1/3 or PCSK1) performs the initial cleavage of POMC. This action liberates full-length ACTH(1-39), β -lipotropin, and other peptides.[1]

- Generation of ACTH(1-17) by PC2: In tissues where prohormone convertase 2 (PC2) is expressed, such as the intermediate lobe of the pituitary, the hypothalamus, and the skin, ACTH(1-39) can be further processed.^[8] PC2 cleaves ACTH(1-39) at a pair of basic residues (Lys15-Lys16-Arg17-Arg18) to yield two smaller peptides: ACTH(1-17) and corticotropin-like intermediate lobe peptide (CLIP), which corresponds to ACTH(18-39).^[9]^[10]^[11]
- Further Processing: ACTH(1-17) serves as the precursor for α -melanocyte-stimulating hormone (α -MSH). This conversion involves subsequent enzymatic steps, including the removal of C-terminal basic amino acids by carboxypeptidase E (CPE) and amidation by peptidyl α -amidating monooxygenase (PAM).^[8]^[9]



[Click to download full resolution via product page](#)

Caption: Post-translational processing of POMC to ACTH and ACTH(1-17).

Quantitative Data on POMC Gene Regulation

The following tables summarize quantitative data from key studies investigating the regulation of POMC gene expression.

Table 1: Effect of Glucocorticoids on POMC Expression

| Agent | Model System | Effect | Quantitative Change | Reference(s) |
|----------------------|------------------------------|--------------------------------------|--------------------------------|--------------|
| Dexamethasone | AtT20 pituitary cells | Inhibition of Pomc mRNA | Dose-dependent decrease | [6] |
| Dexamethasone | AtT20 pituitary cells | Inhibition of Pomc promoter activity | Dose-dependent decrease | [6] |
| Adrenalectomy | Rats (in vivo) | Stimulation of POMC mRNA | ~20-fold increase after 1 hour | [12] |

| Dexamethasone | Adrenalectomized rats | Reversal of stimulation | Returns to control levels in 5 days [[12] |

Table 2: Effect of Stimulatory Agents on POMC Expression

| Agent | Model System | Effect | Quantitative Change | Reference(s) |
|------------|-------------------------------------|--|---|--------------|
| CRH | Rat anterior pituitary cells | Stimulation of POMC transcription | Rapid increase within 15 minutes | [3] |
| CRH / LIF | AtT20 pituitary cells | Stimulation of Pomc promoter activity | ~24-fold increase | [13][14] |

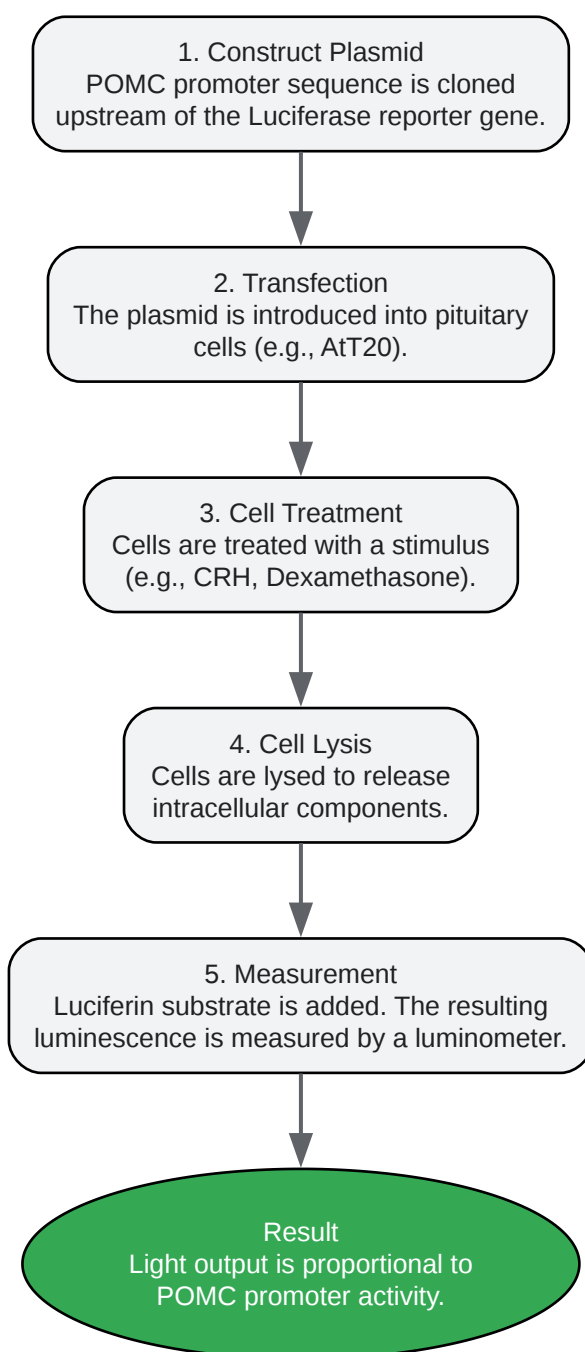
| CRH | Human pituitary adenoma cells | Stimulation of POMC mRNA | ~1.63-fold increase over baseline [[4] |

Key Experimental Protocols

This section outlines the methodologies for cornerstone experiments used to elucidate the regulation of POMC gene expression and ACTH production.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify how regulatory elements of the POMC gene respond to specific stimuli.



[Click to download full resolution via product page](#)

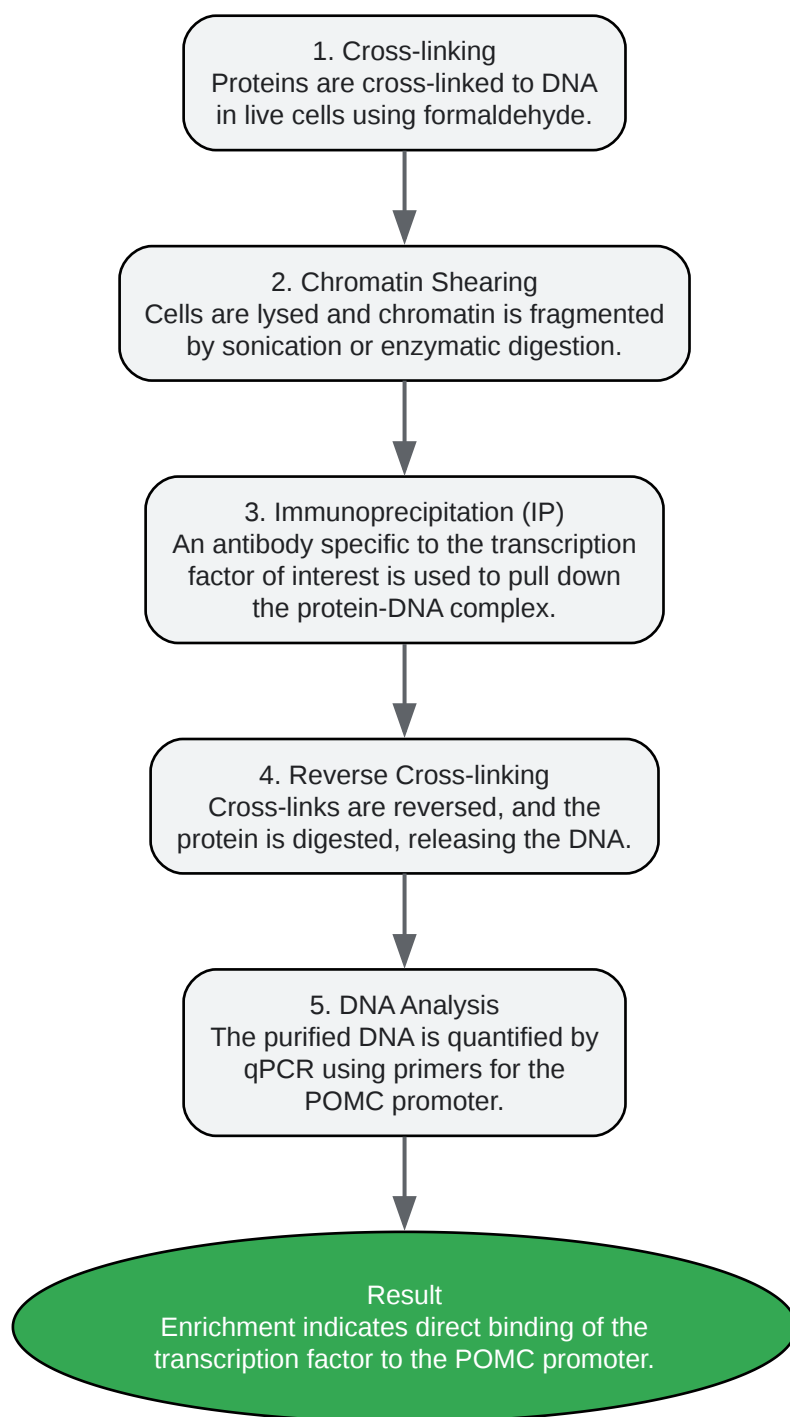
Caption: Workflow for a POMC promoter luciferase reporter assay.

Methodology:

- **Plasmid Construction:** A DNA fragment corresponding to the POMC gene's 5'-flanking promoter region (e.g., -703 to +58 bp) is cloned into a reporter vector upstream of a firefly luciferase gene.[6][13][15]
- **Cell Culture and Transfection:** Pituitary corticotroph cell lines, such as AtT20 cells, are cultured and then transfected with the reporter plasmid. A co-reporter plasmid (e.g., expressing Renilla luciferase) is often included for normalization.[13]
- **Stimulation/Inhibition:** After transfection, cells are treated with the compound of interest (e.g., various concentrations of CRH or dexamethasone) for a defined period (e.g., 24 hours).[6]
- **Lysis and Measurement:** Cells are harvested and lysed. The cell lysate is mixed with a luciferase assay reagent containing luciferin and ATP.[16]
- **Data Analysis:** The light produced by the luciferase reaction is quantified using a luminometer. The activity is normalized to the co-reporter signal and expressed as a fold change relative to untreated control cells.[13]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific transcription factor binds to the POMC promoter region within the context of the intact cell.



[Click to download full resolution via product page](#)

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Methodology:

- Cross-linking: Live AtT20 cells are treated with formaldehyde to create covalent cross-links between proteins and the DNA they are bound to. The reaction is quenched with glycine.[17][18]
- Cell Lysis and Chromatin Fragmentation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or micrococcal nuclease digestion.[19]
- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-NeuroD1 or anti-GR). Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.[17]
- Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The associated DNA is then purified.[18]
- Analysis: The amount of POMC promoter DNA in the immunoprecipitated sample is quantified using quantitative real-time PCR (qPCR) with primers flanking the putative binding site. Enrichment is calculated relative to an input control and a negative control (e.g., IgG antibody).[6]

Quantification of ACTH

Measuring the peptide products of POMC gene expression is crucial for understanding the final output of the HPA axis.

- Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and robust method for quantifying ACTH in plasma samples.[20][21][22][23][24]
 - Principle: A "sandwich" ELISA uses two antibodies that bind to different epitopes on the ACTH molecule. A capture antibody is coated onto a microplate well. The plasma sample is added, and any ACTH present binds to the capture antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to the captured ACTH. A substrate is then added, which is converted by the enzyme into a colored product. The

intensity of the color, measured with a spectrophotometer, is proportional to the amount of ACTH in the sample.[20][21]

- Sample Preparation: Blood must be collected in EDTA-containing tubes and the plasma promptly separated and frozen, as ACTH is unstable in serum.[21][22]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive method can unambiguously identify and quantify intact ACTH(1-39) and its fragments, including ACTH(1-17), providing a more precise measurement than immunoassays, which can be subject to cross-reactivity.[25][26][27][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Opposite regulation of pro-opiomelanocortin gene transcription by glucocorticoids and CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proopiomelanocortin, glucocorticoid, and CRH receptor expression in human ACTH-secreting pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRH stimulates POMC activity and corticosterone production in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of NeuroD1 on the negative regulation of Pomc expression by glucocorticoid | PLOS One [journals.plos.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Adrenocorticotrophic Hormone | Oncohemakey [oncohemakey.com]
- 9. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Glucocorticoids regulate proopiomelanocortin gene expression in vivo at the levels of transcription and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Distinctive POMC Promoters Modify Gene Expression in Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A Pituitary-Specific Enhancer of the POMC Gene with Preferential Activity in Corticotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Assay System Protocol [promega.com]
- 17. bosterbio.com [bosterbio.com]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - NP [thermofisher.com]
- 19. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 20. arborassays.com [arborassays.com]
- 21. eaglebio.com [eaglebio.com]
- 22. biomerica.com [biomerica.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Human ACTH ELISA Kit (ab267814) | Abcam [abcam.com]
- 25. academic.oup.com [academic.oup.com]
- 26. An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A hybrid IA-LC-MS/MS method for adrenocorticotrophic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. podcasts.apple.com [podcasts.apple.com]
- To cite this document: BenchChem. [The POMC Gene: The Precursor to ACTH(1-17)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612772#acth-1-17-gene-expression-and-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com